![molecular formula C10H16N4O2 B1443683 3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester CAS No. 1251016-63-3](/img/structure/B1443683.png)

3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

Descripción general

Descripción

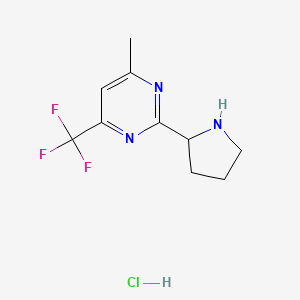

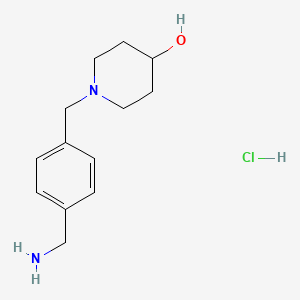

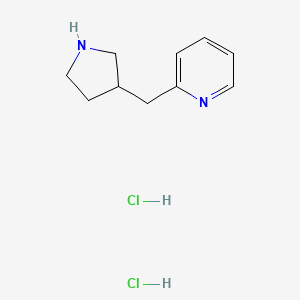

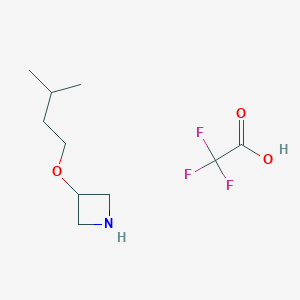

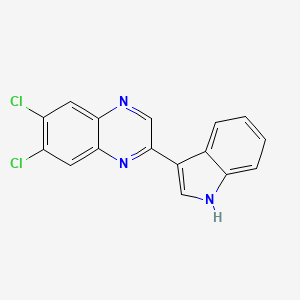

“3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” is a chemical compound . It belongs to the class of nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of similar compounds involves methods of heterocyclization . A general approach to the synthesis of [1,2,3]triazolo [1,5-a]-pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings . The reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, form triazolopyrazines as a result of lactam cyclization .Molecular Structure Analysis

The molecular structure of “3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” is characterized by the presence of a triazolo[4,5-c]pyridine core .Chemical Reactions Analysis

The chemical reactions involving similar compounds include intramolecular azide-alkyne cycloaddition . This process involves the reaction of azides with acetylenedicarboxylic acid ester to yield 1,2,3-triazoles, which then undergo lactam cyclization to form triazolopyrazines .Aplicaciones Científicas De Investigación

-

5,6,7,8-Tetrahydro [1,2,4]triazolo [4,3-a]pyrazines

- Application: These compounds are used as building blocks in medicinal chemistry .

- Method: The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

- Results: The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

-

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold

- Application: These compounds have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

- Method: The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .

- Results: In silico pharmacokinetic and molecular modeling studies have also been summarized .

-

4,5,6,7-Tetrahydro Triazolo [1,5-a] Pyrazines

- Application: These compounds are used as building blocks in organic chemistry .

- Method: A general and facile method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro triazolo [1,5- a ]pyrazines and their ring fused analogues in one-pot under palladium–copper catalysis .

- Results: The methodology utilises simple and easily available substrates of broad range .

-

5,6,7,8-Tetrahydro [1,2,4]triazolo [4,3-a]pyrazines

- Application: These compounds are used as building blocks in medicinal chemistry .

- Method: The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

- Results: The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

-

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold

- Application: These compounds have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

- Method: The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .

- Results: In silico pharmacokinetic and molecular modeling studies have also been summarized .

Safety And Hazards

Direcciones Futuras

The future directions for “3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” could involve further exploration of its potential applications in medicinal chemistry . The development of compound collections containing “privileged scaffolds” like this one may help to overcome challenges associated with commercial compound libraries, such as low hit rates, poor physicochemical properties, and the presence of undesirable functional groups .

Propiedades

IUPAC Name |

tert-butyl 2,4,6,7-tetrahydrotriazolo[4,5-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-5-4-7-8(6-14)12-13-11-7/h4-6H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLOOYBJFUODRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NNN=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)

![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)

![2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1443617.png)

![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)

![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)